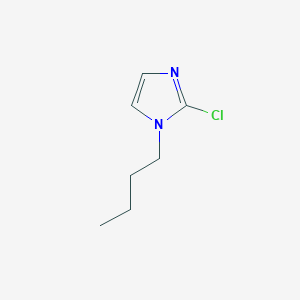
1,4-Diethoxy-2-isothiocyanatobenzene
Übersicht
Beschreibung
1,4-Diethoxy-2-isothiocyanatobenzene is a derivative of benzene . Its molecular formula is C11H13NO2S . The compound has a molecular weight of 223.29 .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H13NO2S/c1-3-13-9-5-6-11(14-4-2)10(7-9)12-8-15/h5-7H,3-4H2,1-2H3 . Unfortunately, the specific linear structure formula is not provided in the search results .
Wissenschaftliche Forschungsanwendungen
Gas Chromatographic-Mass Spectrometric Identification of Impurities
Research by Hazai and Ledniczky (1990) in the "Journal of Chromatography A" identified impurities in a 1,2-diethoxybenzene sample using mass spectral interpretation. This study provides insights into the analytical methods used for identifying and characterizing the impurities in similar diethoxybenzene compounds, which could be applicable to 1,4-Diethoxy-2-isothiocyanatobenzene (Hazai & Ledniczky, 1990).
Crystal Structure and Packing Motifs
A study by Kooijman et al. (1996) in "Acta Crystallographica Section C-crystal Structure Communications" investigated the crystal structure of 1,4-didecyloxybenzene, revealing a packing motif determined primarily by edge-face arene-arene interactions. The findings could be extrapolated to understand the structural and interaction patterns in similar diethoxybenzene compounds, including this compound (Kooijman et al., 1996).
Selective Elimination in Polymer Precursors
Delmotte et al. (1995) conducted a study published in "Synthetic Metals" on the polymerization of diethoxy-phenylenedimethylene derivatives. This research is relevant for understanding the chemical behavior and applications of this compound in polymer science (Delmotte et al., 1995).
Nucleophilic Substitution on Dialkoxy Bisulfides
The study by Kagami and Motoki (1979) in "Bulletin of the Chemical Society of Japan" explored the reactions of diethoxy disulfide with arylhydrazines. These findings contribute to the understanding of nucleophilic substitution reactions in compounds similar to this compound (Kagami & Motoki, 1979).
Ozonolysis of Lignin Models in Aqueous Solution
Mvula, Naumov, and von Sonntag (2009) in "Environmental science & technology" investigated the ozonolysis of lignin models including dimethoxybenzenes. This research provides insights into the reaction patterns of benzene derivatives, relevant to this compound, especially in environmental applications (Mvula et al., 2009).
Ferroelastic Deformability in Organic Single Crystals
Research by Engel and Takamizawa (2018) in "Angewandte Chemie" on the ferroelastic deformability of 1,4-diethoxybenzene highlights the potential mechanical applications of similar compounds, including this compound in materials science (Engel & Takamizawa, 2018).
Electro-Oxidative Polymerization
Yamamoto et al. (1988) in "Polymer Bulletin" studied the electro-oxidative polymerization of p-dialkoxybenzenes, which can inform the understanding of the reactivity and polymerization potential of this compound (Yamamoto et al., 1988).
Safety and Hazards
Eigenschaften
IUPAC Name |
1,4-diethoxy-2-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c1-3-13-9-5-6-11(14-4-2)10(7-9)12-8-15/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRPAIBYOAMRJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine](/img/structure/B1460832.png)
![Methyl 3-amino-5-bromo-6-(2-pyridinyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1460835.png)
![Methyl 2-(6-chloro-8-iodoimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B1460838.png)

![(3R,7R,8AS)-3-isobutyloctahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B1460841.png)



![Ethyl 2-amino-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B1460846.png)




